2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-N-(3-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex heterocyclic compound featuring a spiro[4.5]decane core fused with a triazadiene ring system. Key substituents include an ethylsulfanyl group at position 2, a 4-methoxyphenyl moiety at position 3, and a 3-methylphenyl carboxamide group at position 6.
Properties
IUPAC Name |
3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(3-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-8-10-20(30-3)11-9-18)26-24(27-22)12-14-28(15-13-24)23(29)25-19-7-5-6-17(2)16-19/h5-11,16H,4,12-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXLJRFAPFSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Core Structure : 1,4,8-Triazaspiro[4.5]deca-1,3-diene
- Substituents :
- Ethylsulfanyl (position 2)
- 4-Methoxyphenyl (position 3)
- 3-Methylphenyl carboxamide (position 8)
- Hypothesized Mechanism: Potential enzyme inhibition via spirocyclic conformation, leveraging steric and electronic effects for target binding.
Comparators
Metsulfuron Methyl Ester
- Structure : Sulfonylurea bridge linked to methoxy-substituted triazine .
- Use : Herbicide (acetyl-CoA carboxylase inhibitor).
- Key Difference : Linear triazine core vs. spirocyclic triazadiene in the target compound.
Propiconazole
- Structure : Triazole ring fused to a dioxolane moiety .
- Use : Fungicide (ergosterol biosynthesis inhibitor).
- Key Difference : Triazole ring system vs. triazadiene-spiro hybrid in the target.
Ethametsulfuron Methyl Ester
- Structure : Ethoxy-substituted triazine with sulfonylurea linkage .
- Use : Herbicide.
- Key Difference : Ethoxy group vs. ethylsulfanyl in the target compound.
Data Table: Structural and Functional Comparison
Key Insights from Substituent Analysis
- Ethylsulfanyl vs.
- Spirocyclic Core : The rigid spiro[4.5]decane system could confer metabolic stability over linear triazine or triazole analogs, reducing degradation in biological systems.
- Carboxamide Linkage : The 3-methylphenyl carboxamide group may facilitate hydrogen bonding with target enzymes, akin to sulfonylurea moieties in herbicides .
Research Implications and Limitations
While the provided evidence highlights structural parallels to established agrochemicals, direct pharmacological or efficacy data for the target compound are absent. Further studies are required to:
Validate its mechanism of action (e.g., enzyme inhibition assays).
Compare bioavailability and toxicity profiles with triazine/triazole derivatives.
Explore synergistic effects with existing pesticides or drugs.
Note: The comparisons herein are based on structural inferences from the Pesticide Chemicals Glossary (2001) . Updated studies post-2001 may reveal additional insights.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
